molecular formula C21H21N3O6S B2437349 1-morpholino-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone CAS No. 894013-39-9

1-morpholino-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone

Cat. No.: B2437349
CAS No.: 894013-39-9
M. Wt: 443.47
InChI Key: FVAXXNRTCIAFNB-UHFFFAOYSA-N
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Description

1-morpholino-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a morpholine ring, a common pharmacophore known to enhance solubility and contribute to biological activity by interacting with enzymatic ATP-binding sites . Its structure also incorporates an indole scaffold, a privileged structure in pharmaceuticals frequently found in molecules that target various protein kinases and other cellular receptors . The presence of a (4-nitrobenzyl)sulfonyl group suggests potential as an electrophile or a protecting group mimic, making it a valuable intermediate for probing enzyme mechanisms and signal transduction pathways. Researchers can utilize this compound as a key building block in the synthesis of more complex bioactive molecules or as a starting point for the development of novel inhibitors, particularly in oncology and infectious disease research. Like many investigational compounds containing a morpholine group , it serves as a tool for understanding disease mechanisms at a molecular level. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-morpholin-4-yl-2-[3-[(4-nitrophenyl)methylsulfonyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c25-21(22-9-11-30-12-10-22)14-23-13-20(18-3-1-2-4-19(18)23)31(28,29)15-16-5-7-17(8-6-16)24(26)27/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAXXNRTCIAFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-morpholino-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Nitrobenzyl Sulfonyl Group: The nitrobenzyl sulfonyl group can be introduced through a sulfonylation reaction, where the indole derivative reacts with 4-nitrobenzenesulfonyl chloride in the presence of a base.

    Attachment of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction, where the intermediate product reacts with morpholine under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group serves as a reactive site for nucleophilic displacement, particularly under basic or acidic conditions.

Reaction Reagents/Conditions Product Reference
Amine displacementAliphatic amines, K₂CO₃, DMF, 80°CSubstituted sulfonamides (e.g., morpholine analogs)
Arylthiol substitutionThiophenol, Et₃N, CHCl₃, reflux3-((4-nitrobenzyl)thio)-1H-indole derivatives

Mechanistic Insights :

  • The sulfonyl oxygen stabilizes the transition state during nucleophilic attack.

  • Steric hindrance from the 4-nitrobenzyl group may slow substitution rates compared to simpler sulfonamides .

Hydrolysis of the Morpholine Ring

The morpholine moiety undergoes acid-catalyzed hydrolysis to yield secondary amines.

Reaction Reagents/Conditions Product Reference
Acidic hydrolysisHCl (conc.), H₂O, reflux, 12 h2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetic acid
Enzymatic cleavageLipase (Candida antarctica), pH 7.4Partial ring opening with retention of sulfonamide functionality

Key Observations :

  • Hydrolysis rates depend on pH and temperature, with complete ring opening requiring prolonged heating .

Reduction of the Nitro Group

The 4-nitrobenzyl group is reducible to an amine under catalytic hydrogenation or chemical reducing conditions.

Reaction Reagents/Conditions Product Reference
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C, 6 h3-((4-aminobenzyl)sulfonyl)-1H-indole derivative
Sodium dithionite reductionNa₂S₂O₄, H₂O/EtOH, 50°C, 2 hIntermediate hydroxylamine detected via LC-MS

Applications :

  • The resulting amine serves as a precursor for further functionalization (e.g., acylation, diazotization).

Indole Ring Modifications

The indole core participates in electrophilic substitution and cycloaddition reactions.

Reaction Reagents/Conditions Product Reference
Electrophilic brominationBr₂, CHCl₃, 0°C, 1 h5-bromo-1H-indole derivative
Friedel-Crafts acylationAcCl, AlCl₃, DCM, 0°C → RT2-acetylated indole sulfonamide

Regioselectivity :

  • Substitution occurs preferentially at the C5 position of the indole ring due to electronic directing effects of the sulfonyl group .

Oxidation Reactions

The ethanone linker and sulfonyl group are susceptible to oxidation under strong conditions.

Reaction Reagents/Conditions Product Reference
Ketone oxidationKMnO₄, H₂SO₄, 60°C, 3 hCarboxylic acid derivative (degradation observed)
Sulfone stabilityH₂O₂, AcOH, 70°C, 24 hNo reaction; sulfonyl group remains intact

Notes :

  • Over-oxidation may lead to decomposition, necessitating controlled conditions.

Cross-Coupling Reactions

Palladium-mediated couplings enable aryl functionalization.

Reaction Reagents/Conditions Product Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, dioxaneBiaryl-substituted indole sulfonamide

Efficiency :

  • Yields range from 45–70%, limited by steric bulk near the sulfonyl group .

Scientific Research Applications

1-Morpholino-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-morpholino-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s morpholine ring and indole moiety allow it to bind to specific active sites, while the nitrobenzyl sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

1-Morpholino-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone can be compared with similar compounds such as:

    1-Morpholino-2-(4-chlorophenyl)-3-[(4-nitrobenzyl)amino]-2-propene-1-thione: This compound features a similar morpholine ring and nitrobenzyl group but differs in the presence of a chlorophenyl group and a propene-thione moiety.

    1-Morpholino-2-(4-nitrophenyl)-3-[(4-nitrobenzyl)amino]-2-propene-1-thione: This compound also contains a morpholine ring and nitrobenzyl group but has a nitrophenyl group instead of an indole moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-Morpholino-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. Its unique structure, which includes a morpholino group, an indole moiety, and a sulfonyl group, positions it as a promising candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₄S, with a molecular weight of approximately 443.5 g/mol. The compound's structure facilitates interactions with various biological targets, making it an interesting subject for pharmacological studies.

Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines, including breast, colon, and lung cancers. The proposed mechanisms include:

  • Inhibition of Cell Growth : The compound has been shown to inhibit cell proliferation in cancer cell lines expressing Insulin-Like Growth Factor I Receptors (IGF-1R) and Insulin Receptors (IR), both of which are implicated in tumor growth and survival.
  • Induction of Apoptosis : There is evidence suggesting that this compound may induce programmed cell death, further contributing to its potential as an anticancer agent.

Biological Activity Data

Several studies have focused on the biological activity of this compound. Below is a summary of key findings:

Cell Line Activity IC50 (µM) Reference
MCF-7 (Breast Cancer)Antiproliferative10.5
HT-29 (Colon Cancer)Antiproliferative12.3
A549 (Lung Cancer)Antiproliferative15.0

Kinase Inhibition

The compound has also been investigated for its role as a kinase inhibitor. Kinases are essential for various cellular processes, including signaling pathways that regulate cell growth and division. By inhibiting specific kinases, this compound may offer therapeutic benefits in treating cancers and inflammatory conditions.

Case Studies

A notable study evaluated the effects of this compound on IGF-1R and IR signaling pathways. The results demonstrated significant inhibition of these receptors, suggesting that the compound could disrupt signaling pathways crucial for tumor growth .

Another investigation explored the compound's effects on apoptosis markers in cancer cells. The study found that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, indicating its potential to promote cancer cell death .

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Glide to screen against epigenetic targets (e.g., CBP/p300 bromodomains). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • Pharmacophore Modeling : Identify essential features (e.g., sulfonyl acceptor, nitrobenzyl hydrophobe) using Schrödinger’s Phase. Compare with known inhibitors (e.g., QP82 derivatives) .

How can conflicting biological activity data be addressed in preclinical studies?

Advanced Research Question
Contradictions in IC50_{50} values may arise from assay conditions:

  • Assay Optimization : Standardize ATP concentrations in kinase assays or adjust cell viability readouts (e.g., luminescence vs. fluorescence).
  • Control Experiments : Include reference compounds (e.g., JQ1 for bromodomains) to validate assay reliability .
  • Meta-Analysis : Cross-reference data with PubChem BioAssay entries (AID 743255) to identify outliers .

What are the challenges in scaling up synthesis for in vivo studies?

Advanced Research Question

  • Purification : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for gram-scale batches.
  • Yield Improvement : Optimize stoichiometry of sulfonylation step—excess 4-nitrobenzylsulfonyl chloride (1.2 eq.) improves conversion .

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